molecular formula C11H15BrN2O2 B1441843 3-Bromo-4-isobutoxybenzohydrazide CAS No. 1382775-04-3

3-Bromo-4-isobutoxybenzohydrazide

Cat. No. B1441843
M. Wt: 287.15 g/mol
InChI Key: LYFWIBGOLJEZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-isobutoxybenzohydrazide is a compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is not intended for human or veterinary use and is used for research purposes only.

Scientific Research Applications

Synthesis and Structural Insights

3-Bromo-4-isobutoxybenzohydrazide, while not directly studied, is closely related to compounds that have been synthesized and analyzed for various properties and applications. For instance, the synthesis of hydrazide-hydrazones from derivatives of benzoic acid demonstrates the potential utility of such compounds in developing antimicrobial agents. These synthesized compounds showed promising activity against Gram-positive bacteria, particularly Bacillus spp., highlighting their potential as alternatives to traditional antibiotics (Popiołek & Biernasiuk, 2016). Additionally, the structural analysis of related compounds, such as 3-Bromo-N'-(E)-4-hydroxybenzylidene]benzohydrazide, provides insights into the molecular interactions and network formations that can inform the development of new chemical entities with desired properties (Yang et al., 2008).

Antimicrobial and Antitumor Activity

Research on bromo-substituted benzohydrazides and their derivatives has shown significant antimicrobial and antitumor activities. Vanadium(V) complexes derived from bromo-substituted hydrazones have demonstrated promising antimicrobial properties against a variety of bacterial strains and fungi, suggesting the potential of 3-Bromo-4-isobutoxybenzohydrazide-related compounds in therapeutic applications (Sun et al., 2020). Moreover, hetero-annulated compounds derived from reactions involving similar bromo-substituted precursors have shown selective growth inhibition against cancer cell lines, indicating the potential for the development of novel antitumor agents (Murali et al., 2017).

Future Directions

Research on brominated compounds is ongoing, and they have shown potential in various fields. For example, 3-bromo-isoxazoline derivatives have been studied for their potential to inhibit GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death . Another compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been studied for its protective effects against oxidative damage in skin cells .

properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFWIBGOLJEZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isobutoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-isobutoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-isobutoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-isobutoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-isobutoxybenzohydrazide
Reactant of Route 5
3-Bromo-4-isobutoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-isobutoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.